(S)-Laudanine

Description

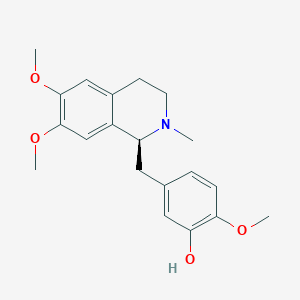

Structure

3D Structure

Properties

IUPAC Name |

5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYHGNAJOKCMAQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356308 | |

| Record name | L-(+)-Laudanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3122-95-0 | |

| Record name | 2-Methoxy-5-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3122-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laudanine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003122950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(+)-Laudanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAUDANINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/347215J9V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Laudanine chemical structure and properties

An In-Depth Technical Guide to (S)-Laudanine for Researchers and Drug Development Professionals

Introduction

(S)-Laudanine is a benzylisoquinoline alkaloid found in Papaver somniferum (opium poppy). It is a key intermediate in the biosynthesis of papaverine, a vasodilator medication. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of (S)-Laudanine, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

(S)-Laudanine, a derivative of norlaudanosoline, possesses a tetrahydroisoquinoline core with a benzyl group at the 1-position. The molecule features four methoxy groups and one hydroxyl group.

Table 1: Chemical and Physical Properties of (S)-Laudanine

| Property | Value | Source(s) |

| IUPAC Name | 5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenol | [1] |

| Molecular Formula | C₂₀H₂₅NO₄ | [1] |

| Molecular Weight | 343.42 g/mol | [1] |

| Melting Point | 166-167 °C | [2] |

| 184-185 °C | [1] | |

| Solubility | Soluble in benzene, chloroform, hot alcohol; sparingly soluble in ether; practically insoluble in water. | [3] |

| Appearance | Solid | [1] |

Note on Melting Point: Different sources report varying melting points for laudanine. This could be due to differences in purity, crystalline form, or the specific stereoisomer being analyzed.

Spectroscopic Data

Biosynthesis of Papaverine

(S)-Laudanine is a crucial intermediate in the biosynthesis of papaverine in Papaver somniferum. The pathway begins with (S)-Reticuline.[5]

Caption: Biosynthesis of Papaverine from (S)-Reticuline.

Experimental Protocols

Synthesis of (S)-Laudanine from (S)-Reticuline

A common method for the synthesis of (S)-Laudanine involves the methylation of (S)-Reticuline.[4]

Workflow Diagram

Caption: Synthetic route from (S)-Reticuline to (S)-Laudanine.

Methodology:

-

Oxidation of (S)-Reticuline: (S)-Reticuline is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to form (S)-Reticuline N-oxide. The reaction is typically carried out at a low temperature (e.g., 0 °C).

-

Methylation: The resulting (S)-Reticuline N-oxide is then methylated using a methylating agent like methyl iodide (CH₃I). This step introduces a methyl group at the 7-hydroxyl position.

-

Deprotection: The final step involves deprotection, often using sulfurous acid (H₂SO₃), to yield (S)-Laudanine.

-

Purification: The product is purified using techniques such as thin-layer chromatography (TLC) or column chromatography.

Enantioselective Synthesis of (S)-Laudanosine

An enantioselective synthesis for the related compound (S)-Laudanosine has been developed, which can be adapted for (S)-Laudanine. This multi-step synthesis involves an asymmetric intramolecular hydroamination as a key step.[6]

Methodology Overview:

-

Preparation of the Aminoalkene Precursor: The synthesis starts from commercially available materials to construct a suitable aminoalkene precursor.

-

Asymmetric Intramolecular Hydroamination: The key step involves a chiral catalyst, such as a chiral bisoxazoline-lithium amide complex, to induce the cyclization of the aminoalkene, forming the tetrahydroisoquinoline core with high enantioselectivity.

-

Functional Group Manipulations: Subsequent steps involve standard organic transformations to install the correct functional groups and complete the synthesis of (S)-Laudanosine. Optically pure (S)-Laudanosine can be obtained through recrystallization.[6]

Biological Activity Assays

While specific biological activity data for (S)-Laudanine is limited in the literature, its structural similarity to other benzylisoquinoline alkaloids suggests potential for various pharmacological activities. General screening assays can be employed to evaluate its biological profile.[7][8]

General Protocol for In Vitro Antimicrobial Assay (Broth Microdilution Method):

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Serial Dilution of (S)-Laudanine: (S)-Laudanine is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37 °C for 24-48 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of (S)-Laudanine that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

(S)-Laudanine is a significant natural product due to its role as a precursor in papaverine biosynthesis. The synthetic routes outlined provide a basis for obtaining this compound for further research. While detailed pharmacological studies on (S)-Laudanine are not extensive, its chemical structure suggests that it may possess interesting biological activities worth exploring. This guide provides a foundational resource for researchers interested in the chemistry and potential applications of (S)-Laudanine.

References

- 1. Laudanine | C20H25NO4 | CID 92732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BPM - Methods for screening and evaluation of antimicrobial activity [sites.google.com]

- 3. mdpi.com [mdpi.com]

- 4. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. The Pharmacological Activities of (−)-Anonaine [mdpi.com]

- 8. mdpi.com [mdpi.com]

(S)-Laudanine natural sources and isolation

An In-depth Technical Guide to (S)-Laudanine: Natural Sources and Isolation

Introduction

(S)-Laudanine is a tetrahydrobenzylisoquinoline alkaloid found within the opium poppy, Papaver somniferum. It serves as a crucial intermediate in the biosynthesis of papaverine, another well-known alkaloid from the same plant.[1][2] While not one of the most abundant alkaloids in opium, its role in the metabolic network of P. somniferum makes it a compound of interest for researchers studying plant biochemistry and alkaloid synthesis. This guide provides a comprehensive overview of the natural sources of (S)-Laudanine, its biosynthetic pathway, and detailed protocols for its isolation and purification.

Natural Sources

The primary and most well-documented natural source of (S)-Laudanine is the opium poppy (Papaver somniferum) .[1][3][4] It is one of approximately 80 alkaloids identified in this plant species.[4][5] (S)-Laudanine is found in various parts of the plant, with alkaloid biosynthesis occurring in different cell types, including parenchyma cells within the vascular bundles of the capsule and stem.[4]

It is important to note that the papaverine biosynthetic pathway, in which (S)-Laudanine is an intermediate, is considered a side pathway compared to the major metabolic route leading to morphinan alkaloids like thebaine and morphine.[1] Consequently, the concentration of (S)-Laudanine in the plant is significantly lower than that of the primary opium alkaloids.

Biosynthesis of (S)-Laudanine and Papaverine

(S)-Laudanine is a product of the N-methylated pathway for papaverine biosynthesis, which begins with the central precursor, (S)-reticuline.[2][3] The pathway proceeds as follows:

-

(S)-Reticuline to (S)-Laudanine: The biosynthesis is initiated by the methylation of the 7-hydroxyl group of (S)-reticuline. This reaction is catalyzed by the enzyme (S)-reticuline 7-O-methyltransferase (7OMT).[3]

-

(S)-Laudanine to (S)-Laudanosine: Subsequently, a second methylation occurs at the 3'-hydroxyl group of (S)-Laudanine, yielding (S)-laudanosine.[1][2][3]

-

Downstream Conversion to Papaverine: (S)-laudanosine is then N-demethylated to form (S)-tetrahydropapaverine, which undergoes further enzymatic reactions, including dehydrogenation, to ultimately produce papaverine.[1][2]

Isolation and Purification Protocols

The isolation of (S)-Laudanine from Papaver somniferum follows the general principles of alkaloid extraction, which leverage the basic nature of the nitrogen atom to separate these compounds from other plant metabolites.[6] The following is a generalized protocol synthesized from standard methodologies.[6][7][8]

General Experimental Workflow

The overall process involves extraction from dried plant material, purification via acid-base partitioning, and final separation using chromatography.

Detailed Protocol

Step 1: Extraction

-

Obtain dried and powdered plant material from Papaver somniferum (e.g., capsules).

-

Macerate the plant material with an organic solvent such as methanol or ethanol at room temperature for 24-48 hours. Alternatively, use a Soxhlet apparatus for exhaustive extraction.[9] The use of a basic alcoholic solution has also been reported for the extraction of opium alkaloids.[10]

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

Step 2: Acid-Base Partitioning

-

Dissolve the crude extract in a 5% hydrochloric acid (HCl) or similar dilute acid solution. This protonates the alkaloids, rendering them water-soluble as hydrochloride salts.[6]

-

Wash the acidic aqueous solution with an immiscible organic solvent like diethyl ether or chloroform to remove neutral and acidic compounds (e.g., fats, waxes, phenolic acids). Discard the organic layer.

-

Basify the acidic aqueous layer by slowly adding a base, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), until the pH reaches 10-11.[7] This deprotonates the alkaloid salts, converting them back to their free-base form, which are generally insoluble in water.

-

Extract the free-base alkaloids from the basified aqueous solution using a solvent like chloroform or a chloroform-methanol mixture.[7] Repeat the extraction three times to ensure complete recovery.

-

Combine the organic extracts, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain a crude alkaloid fraction.

Step 3: Chromatographic Purification The crude alkaloid fraction contains a mixture of different alkaloids. Chromatographic techniques are essential for isolating (S)-Laudanine.

-

Column Chromatography:

-

Pack a glass column with silica gel or alumina as the stationary phase.

-

Dissolve the crude alkaloid fraction in a minimal amount of the eluting solvent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity. A common system is chloroform with increasing amounts of methanol.[6]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing (S)-Laudanine.

-

-

Thin Layer Chromatography (TLC):

-

TLC is used for monitoring column fractions and can also be used for small-scale preparative purification.

-

Spot the fractions on a silica gel TLC plate.

-

Develop the plate in a suitable solvent system. Based on related purification schemes, the following systems can be effective for separating benzylisoquinoline alkaloids[1]:

-

System A: Toluene : Ethyl Acetate : Diethylamine (7:2:1)

-

System B: Acetone : H₂O : NH₄OH (80:15:5)

-

-

Visualize the separated spots under UV light or by spraying with Dragendorff's reagent, which is specific for alkaloids.[7]

-

Combine the fractions that show a pure spot corresponding to the Rf value of (S)-Laudanine and evaporate the solvent.

-

Quantitative Data

Quantitative data specifically for (S)-Laudanine is limited due to its status as a minor alkaloid. However, studies on the biosynthesis provide some context for its concentration relative to other alkaloids.

Table 1: Biosynthetic Intermediate Concentrations in P. somniferum Seedlings

| Compound | Concentration (nmol/g dry weight) | Pathway | Reference |

|---|---|---|---|

| (S)-Laudanine & (S)-Laudanosine | 0.1 | Papaverine | [1] |

| Thebaine | 4.35 | Morphinan | [1] |

Data obtained after feeding poppy seedlings with stable isotope-labeled [1-¹³C, N-¹³CH₃]-(S)-reticuline.[1]

To provide further context, the typical yields of major alkaloids from Papaver somniferum capsules are presented below. The content of (S)-Laudanine is expected to be substantially lower than these values.

Table 2: Typical Content of Major Alkaloids in P. somniferum Capsules

| Alkaloid | Content Range in Dried Capsules (%) | Reference(s) |

|---|---|---|

| Morphine | 0.33 - 1.84 | [11][12] |

| Codeine | 0.08 - 0.30 | [12] |

| Thebaine | 0.031 - 0.093 | [12] |

| Papaverine | 0.002 - 0.047 | [12] |

| Noscapine | 0.017 - 0.094 |[12] |

Conclusion

(S)-Laudanine is a naturally occurring benzylisoquinoline alkaloid found in Papaver somniferum. While it is not present in high concentrations, it plays a key role as an intermediate in the biosynthesis of papaverine. Its isolation relies on standard acid-base extraction techniques followed by meticulous chromatographic separation to purify it from the complex mixture of over 80 other alkaloids present in the opium poppy. The protocols and data presented in this guide offer a technical foundation for researchers interested in the study and utilization of this specific plant metabolite.

References

- 1. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. - [ebi.ac.uk]

- 5. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation of atropine and scopolamine from plant material using liquid-liquid extraction and EXtrelut® columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijsr.net [ijsr.net]

- 10. US6054584A - Process for extracting and purifying morphine from opium - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Biosynthesis of (S)-Laudanine in Papaver somniferum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of (S)-Laudanine, a benzylisoquinoline alkaloid, in the opium poppy, Papaver somniferum. This document details the enzymatic steps, relevant quantitative data, and key experimental protocols for studying this metabolic pathway.

Introduction to Benzylisoquinoline Alkaloid Biosynthesis

Papaver somniferum is a rich source of a diverse array of benzylisoquinoline alkaloids (BIAs), including medicinally important compounds like morphine, codeine, and papaverine. The biosynthesis of these alkaloids begins with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine, the central precursor to all BIAs. A series of enzymatic reactions, including hydroxylations and methylations, then modify this core structure to produce the vast spectrum of alkaloids found in the plant.

(S)-Laudanine is a key intermediate in the biosynthesis of other alkaloids, such as laudanosine and papaverine. Its formation is a critical branch point in the BIA pathway, and understanding its synthesis is crucial for metabolic engineering efforts aimed at modulating the alkaloid profile of the opium poppy.

The (S)-Laudanine Biosynthetic Pathway

The biosynthesis of (S)-Laudanine from the central intermediate (S)-reticuline is a one-step methylation reaction.

(S)-Reticuline → (S)-Laudanine

This conversion is catalyzed by the enzyme (R,S)-reticuline 7-O-methyltransferase (7OMT) . This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of (S)-reticuline.

Signaling Pathway Diagram

Caption: Conversion of (S)-Reticuline to (S)-Laudanine.

Quantitative Data

Quantitative analysis of the enzymes and metabolites in the (S)-Laudanine biosynthetic pathway is essential for understanding its regulation and for metabolic engineering applications.

Table 1: Kinetic Parameters of Reticuline 7-O-methyltransferase (7OMT) from Papaver somniferum

| Substrate | kcat/Km (s⁻¹·mM⁻¹) |

| (S)-Reticuline | 4.5[1][2] |

| (R)-Reticuline | 4.2[1][2] |

Note: Data represents the catalytic efficiency of the heterologously expressed enzyme.

Table 2: Alkaloid Content in Different Tissues of Papaver somniferum (Cultivar C048-6-14-64)

| Alkaloid | Latex (%) | Stems (µg/g DW) | Leaves (µg/g DW) | Roots (µg/g DW) |

| Morphine | 91.2 (relative to total alkaloids) | Gradient from top to bottom | Constant | Present |

| Codeine | Present | Increasing gradient towards roots | Constant | Present |

| Thebaine | Present | Present | Constant | Present |

| Laudanine | Present | Present | Present | Present |

| Laudanosine | Present | Present | Present | Present |

| Reticuline | Present | Present | Present | Present |

| Sanguinarine | Not detected | Not detected | Not detected | Major alkaloid |

Source: Adapted from comparative analysis of P. somniferum cultivars. Specific concentrations of (S)-Laudanine are not always reported and can be determined using the protocols below.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the (S)-Laudanine biosynthetic pathway.

Heterologous Expression, Purification, and Enzyme Kinetics of Reticuline 7-O-methyltransferase (7OMT)

This protocol describes the production of recombinant 7OMT for in vitro characterization.

Experimental Workflow Diagram

Caption: Workflow for 7OMT expression and kinetic analysis.

Methodology:

-

cDNA Cloning: The full-length open reading frame of 7OMT is amplified from P. somniferum cDNA and cloned into a suitable expression vector, such as pET-28a, which adds a polyhistidine tag for purification.

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The bacterial cells are harvested and lysed. The recombinant 7OMT is purified from the crude cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Enzyme Assay: The activity of the purified 7OMT is assayed in a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), the substrate ((S)-reticuline), the methyl donor (S-adenosyl-L-methionine), and the purified enzyme. The reaction is incubated at an optimal temperature (e.g., 37°C) and then stopped.

-

Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of (S)-Laudanine produced.

-

Kinetic Analysis: To determine the Michaelis-Menten kinetic parameters (Km and kcat), enzyme assays are performed with varying concentrations of the substrate ((S)-reticuline) while keeping the concentration of the co-substrate (SAM) constant and vice versa. The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Alkaloid Extraction and Quantification from Papaver somniferum Tissues

This protocol details the extraction and analysis of alkaloids, including (S)-Laudanine, from plant material.

Experimental Workflow Diagram

References

- 1. (R,S)-Reticuline 7-O-methyltransferase and (R,S)-norcoclaurine 6-O-methyltransferase of Papaver somniferum - cDNA cloning and characterization of methyl transfer enzymes of alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Virus-Induced Gene Silencing to Investigate Alkaloid Biosynthesis in Opium Poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (S)-Laudanine as a Precursor to Papaverine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverine, a benzylisoquinoline alkaloid found in the opium poppy (Papaver somniferum), is a potent vasodilator with a long history of use in the management of visceral spasms and as a cerebral and coronary vasodilator. Unlike other opium alkaloids such as morphine and codeine, papaverine does not possess significant analgesic or narcotic properties. The biosynthesis of papaverine has been a subject of extensive research, and it is now established that (S)-laudanine plays a crucial role as a key intermediate in its formation. This technical guide provides an in-depth overview of the biosynthetic pathway from (S)-reticuline to papaverine, with a focus on the intermediacy of (S)-laudanine, the enzymes involved, and relevant experimental data and protocols.

The Biosynthetic Pathway of Papaverine from (S)-Reticuline

The biosynthesis of papaverine in Papaver somniferum initiates from the central precursor (S)-reticuline. The pathway involves a series of enzymatic reactions including methylation, N-demethylation, and dehydrogenation.[1][2] (S)-Laudanine is a critical intermediate in this pathway, formed through the methylation of (S)-reticuline.[1][3]

The key steps in the conversion of (S)-reticuline to papaverine are:

-

O-Methylation of (S)-Reticuline to (S)-Laudanine: The pathway to papaverine begins with the O-methylation of (S)-reticuline at the 7-hydroxyl group to yield (S)-laudanine. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent enzyme, reticuline 7-O-methyltransferase (7OMT) .[3][4]

-

O-Methylation of (S)-Laudanine to (S)-Laudanosine: (S)-Laudanine is further O-methylated at the 3'-hydroxyl group to form (S)-laudanosine. This step is catalyzed by a 3'-O-methyltransferase (3'OMT) . One such enzyme identified in P. somniferum is Scoulerine 9-O-methyltransferase 1 (SOMT1), which has been shown to exhibit 3'OMT activity on (S)-reticuline and (S)-norreticuline.[5][6]

-

N-Demethylation of (S)-Laudanosine to Tetrahydropapaverine: In a crucial step that distinguishes the papaverine pathway from the biosynthesis of many other benzylisoquinoline alkaloids, the N-methyl group of (S)-laudanosine is removed to yield tetrahydropapaverine. The enzyme responsible for this N-demethylation has not yet been fully characterized.[4][7]

-

Dehydrogenation of Tetrahydropapaverine to Papaverine: The final step in the biosynthesis is the aromatization of the B-ring of tetrahydropapaverine to form papaverine. This dehydrogenation reaction is believed to be catalyzed by an oxidase.[7]

The overall biosynthetic pathway is depicted in the following diagram:

Quantitative Data

Feeding experiments using isotopically labeled precursors in Papaver somniferum seedlings have provided quantitative insights into the efficiency of the biosynthetic pathway. The data highlights the incorporation of (S)-reticuline and its downstream intermediates into papaverine.

Table 1: Quantitative Analysis of Intermediates in Papaverine Biosynthesis after Feeding with [1-¹³C, N-¹³CH₃]-(S)-Reticuline

| Compound | Amount (nmol/g dry weight) |

| [1-¹³C, N-¹³CH₃]-Reticuline | 95.30 |

| [1-¹³C, N-¹³CH₃]-Laudanine | 0.10 |

| [1-¹³C, N-¹³CH₃]-Laudanosine | 0.02 |

| [1-¹³C]-Tetrahydropapaverine | 0.01 |

| [1-¹³C]-Papaverine | 0.01 |

| [1-¹³C, N-¹³CH₃]-Thebaine | 4.35 |

| Data from Han et al. (2010)[1] |

Table 2: Incorporation of Labeled Precursors into Papaverine in Papaver somniferum Seedlings

| Precursor | Incorporation into Papaverine (%) |

| [7-D₃]-Laudanine | 53.6 |

| [3',7-D₆]-Laudanosine | 66.7 |

| Data from Han et al. (2010)[1] |

Table 3: Kinetic Parameters of Key Enzymes in the Papaverine Biosynthetic Pathway

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹·M⁻¹) |

| Reticuline 7-O-methyltransferase (7OMT) | (S)-Reticuline | - | - | 4500 |

| Scoulerine 9-O-methyltransferase 1 (SOMT1) | (S)-Reticuline | 20 | - | - |

| Scoulerine 9-O-methyltransferase 1 (SOMT1) | (S)-Norreticuline | 33 | - | - |

| Data from Ounaroon et al. (2003) and Dang & Facchini (2012)[3][5] | ||||

| Note: A complete set of kinetic parameters (Kₘ and kcat) for all enzymes is not available in the literature. |

Experimental Protocols

This section provides an overview of the methodologies used to study the biosynthesis of papaverine.

General Experimental Workflow

The study of the papaverine biosynthetic pathway typically involves a combination of in vivo feeding experiments with labeled precursors and in vitro characterization of the enzymes involved.

Synthesis of Labeled (S)-Laudanine

The synthesis of isotopically labeled (S)-laudanine is crucial for tracer studies. A common method involves the methylation of (S)-reticuline N-oxide followed by deprotection.

Protocol for Synthesis of [7-D₃]-Laudanine:

-

Oxidation of (S)-Reticuline: Dissolve (S)-reticuline in a suitable solvent (e.g., methanol). Add an oxidizing agent (e.g., m-chloroperoxybenzoic acid) at 0°C and stir for several hours to form (S)-reticuline N-oxide.

-

Methylation: To the (S)-reticuline N-oxide solution, add deuterated methyl iodide (CD₃I) and stir at room temperature overnight.

-

Deprotection: Add a reducing agent (e.g., sulfurous acid, H₂SO₃) to the reaction mixture to reduce the N-oxide and yield [7-D₃]-laudanine.

-

Purification: Purify the product using chromatographic techniques such as thin-layer chromatography (TLC) or column chromatography.

-

Characterization: Confirm the structure and isotopic labeling of the synthesized [7-D₃]-laudanine using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Plant Feeding Experiments

Protocol for Feeding Papaver somniferum Seedlings:

-

Seed Germination: Sterilize Papaver somniferum seeds and germinate them on a suitable medium (e.g., Murashige and Skoog medium) under controlled light and temperature conditions.

-

Precursor Administration: Prepare a sterile solution of the isotopically labeled precursor (e.g., [7-D₃]-laudanine) in a suitable solvent (e.g., water or a mild buffer).

-

Feeding: Apply the precursor solution to the roots or cotyledons of the seedlings (typically 8-10 days old).

-

Incubation: Incubate the seedlings for a specific period (e.g., 24-48 hours) to allow for the uptake and metabolism of the labeled precursor.

-

Harvesting and Extraction: Harvest the seedlings, freeze-dry them, and then extract the alkaloids using a suitable solvent system (e.g., methanol/acetic acid).

-

Analysis: Analyze the crude extract or purified alkaloid fraction by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled metabolites, including papaverine.

Enzyme Assays

General Protocol for O-Methyltransferase Assay:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified recombinant O-methyltransferase enzyme, the substrate (e.g., (S)-reticuline or (S)-laudanine), and the methyl donor, S-adenosyl-L-methionine (SAM), which can be radiolabeled (e.g., [¹⁴C]SAM) for detection.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specific time.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., HCl) or an organic solvent (e.g., ethyl acetate).

-

Product Extraction: Extract the methylated product from the aqueous reaction mixture using an organic solvent.

-

Analysis: Analyze the extracted product using techniques such as thin-layer chromatography (TLC) followed by autoradiography (if using a radiolabeled substrate) or by high-performance liquid chromatography (HPLC) or LC-MS.

-

Kinetic Analysis: To determine kinetic parameters (Kₘ and kcat), perform the assay with varying concentrations of the substrate and SAM and measure the initial reaction velocities.

Conclusion

(S)-Laudanine is a pivotal intermediate in the biosynthesis of papaverine, positioned between the central precursor (S)-reticuline and the downstream intermediate (S)-laudanosine. The pathway involves a series of well-defined enzymatic steps, primarily O-methylations, followed by a less characterized N-demethylation and a final dehydrogenation. The quantitative data from feeding experiments confirms the role of (S)-laudanine as a direct precursor to papaverine. Further research is needed to fully characterize the enzymes responsible for the N-demethylation of laudanosine and the final oxidation of tetrahydropapaverine. A comprehensive understanding of this biosynthetic pathway is essential for metabolic engineering efforts aimed at enhancing papaverine production in plants or microbial systems, which could provide a stable and controlled source of this valuable pharmaceutical compound.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. pnas.org [pnas.org]

- 3. Papaver | 1020 Publications | 6629 Citations | Top Authors | Related Topics [scispace.com]

- 4. pnas.org [pnas.org]

- 5. Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of three O-methyltransferases involved in noscapine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of Laudanine: A Deep Dive into its Biological Significance and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Laudanine, a benzylisoquinoline alkaloid found in opium, presents a compelling case study in the profound impact of stereochemistry on pharmacological activity. As a chiral molecule, laudanine exists as a pair of enantiomers, (S)-(+)-laudanine and (R)-(-)-laudanine. While traditionally studied as a racemic mixture, emerging evidence underscores the stereospecific nature of its biological interactions, particularly its antagonism of α1-adrenergic receptors. This technical guide provides a comprehensive analysis of the stereochemistry of laudanine, its differential biological significance, and the experimental methodologies crucial for its investigation. A thorough understanding of the distinct properties of each enantiomer is paramount for unlocking the full therapeutic potential of laudanine-related compounds in drug discovery and development.

Introduction

Benzylisoquinoline alkaloids, a diverse class of natural products, have long been a source of valuable therapeutic agents. Laudanine, a member of this family, is structurally related to other pharmacologically important alkaloids such as morphine and codeine, yet it exhibits a distinct pharmacological profile. The presence of a single chiral center at the C1 position of its tetrahydroisoquinoline core dictates the existence of two non-superimposable mirror-image isomers: (S)-(+)-laudanine and (R)-(-)-laudanine.

Historically, laudanine has been investigated primarily as a racemic mixture, which has been shown to possess selective α1-adrenoceptor antagonist activity.[1] This activity underlies its effects on the cardiovascular system, leading to vasodilation and a reduction in blood pressure. However, the principle of stereoselectivity in drug action, which posits that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties, necessitates a deeper investigation into the individual contributions of each laudanine enantiomer.[2][3] This guide will dissect the stereochemical nuances of laudanine and their implications for its biological function.

Stereochemistry of Laudanine

The stereochemistry of laudanine is defined by the spatial arrangement of the benzyl group at the C1 position of the tetrahydroisoquinoline ring. The two enantiomers are designated based on the Cahn-Ingold-Prelog priority rules as (S) and (R).

-

(S)-(+)-Laudanine: The dextrorotatory enantiomer.

-

(R)-(-)-Laudanine: The levorotatory enantiomer.

The three-dimensional conformation of these enantiomers is critical in determining their interaction with chiral biological targets, such as receptors and enzymes.

Logical Relationship of Laudanine Stereoisomers

Caption: Relationship between racemic laudanine and its constituent enantiomers.

Biological Significance and Stereoselectivity

The primary biological significance of laudanine lies in its ability to act as an antagonist at α1-adrenergic receptors. These receptors are key regulators of smooth muscle contraction, particularly in blood vessels. Blockade of α1-adrenoceptors leads to vasodilation and a subsequent decrease in blood pressure.

While studies on racemic laudanine have established this mechanism, a critical aspect for drug development is to determine if this activity is stereoselective. Although direct comparative studies on the α1-adrenoceptor affinity of laudanine enantiomers are not extensively reported in publicly available literature, the principle of stereoselectivity is well-established for other adrenergic ligands. For instance, the pharmacological action of many adrenergic drugs is known to be stereoselective, with one enantiomer often exhibiting significantly higher potency than the other.[4] It is therefore highly probable that (S)-(+)-laudanine and (R)-(-)-laudanine exhibit differential affinities for α1-adrenoceptors.

Signaling Pathway of α1-Adrenoceptor Antagonism

The antagonism of α1-adrenoceptors by laudanine interrupts the signaling cascade initiated by endogenous agonists like norepinephrine. This pathway is crucial for maintaining vascular tone.

Signaling Pathway of α1-Adrenoceptor Antagonism by Laudanine

Caption: Simplified signaling pathway of α1-adrenoceptor and its antagonism by laudanine.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., IC50 or Ki values) directly comparing the α1-adrenoceptor binding affinities of the individual (S)-(+)- and (R)-(-)-enantiomers of laudanine. The available data primarily pertains to the racemic mixture.

| Compound | Receptor Target | Activity | Reported Value | Reference |

| (±)-Laudanine | α1-Adrenoceptor | Antagonist | Qualitative | [1] |

Further research is critically needed to quantify the stereoselective interactions of laudanine enantiomers with α1-adrenoceptors and their subtypes.

Experimental Protocols

The investigation of the stereochemistry and biological significance of laudanine requires robust experimental methodologies. Key among these are the chiral separation of the enantiomers and the assessment of their individual pharmacological activities.

Chiral Separation of Laudanine Enantiomers

Experimental Workflow for Chiral Separation and Analysis

Caption: General workflow for the chiral separation and subsequent analysis of laudanine enantiomers.

Representative Chiral HPLC Protocol for Benzylisoquinoline Alkaloids:

-

Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of benzylisoquinoline alkaloids.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape for basic compounds like laudanine.

-

Detection: UV detection at a wavelength where laudanine exhibits strong absorbance (e.g., around 280 nm) is suitable.

-

Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.

-

Temperature: The column temperature is usually maintained at a constant value (e.g., 25 °C) to ensure reproducibility.

Radioligand Binding Assay for α1-Adrenoceptor Affinity

To determine the binding affinity of each laudanine enantiomer for α1-adrenoceptors, a competitive radioligand binding assay is the standard method.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express α1-adrenoceptors (e.g., rat cerebral cortex or a cell line transfected with the human α1-adrenoceptor).

-

Radioligand: Use a radiolabeled antagonist with high affinity and selectivity for α1-adrenoceptors, such as [³H]prazosin.

-

Competition Assay: Incubate the membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled competitor (either (S)-(+)-laudanine, (R)-(-)-laudanine, or racemic laudanine).

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The data are then fitted to a one-site or two-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The stereochemistry of laudanine is a critical determinant of its biological activity. While racemic laudanine is known to be an α1-adrenoceptor antagonist, the specific contributions of its (S)-(+)- and (R)-(-)-enantiomers remain to be fully elucidated. The lack of quantitative data comparing the pharmacological profiles of the individual enantiomers represents a significant knowledge gap.

Future research should prioritize the following:

-

Chiral Separation and Characterization: Development and validation of a robust and scalable method for the separation of laudanine enantiomers.

-

Stereoselective Pharmacodynamics: Comprehensive in vitro and in vivo studies to quantify the affinity and efficacy of each enantiomer at α1-adrenoceptor subtypes.

-

Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the individual enantiomers to assess potential stereoselective pharmacokinetic profiles.

-

Therapeutic Potential: Exploration of the therapeutic potential of the more active and less toxic enantiomer for the treatment of cardiovascular disorders such as hypertension.

By focusing on the stereochemical aspects of laudanine, the scientific and drug development communities can move towards a more precise understanding of its mechanism of action and potentially develop safer and more effective therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (S)-Laudanine

This technical guide provides a comprehensive overview of (S)-Laudanine, including its chemical identifiers, physicochemical properties, a representative synthesis protocol, and its role in biosynthetic pathways. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Identity and Properties

(S)-Laudanine is a tetrahydrobenzylisoquinoline alkaloid. Its core chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 3122-95-0 |

| Molecular Formula | C₂₀H₂₅NO₄ |

| Molecular Weight | 343.42 g/mol |

| IUPAC Name | 2-Methoxy-5-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenol |

| Synonyms | (S)-(+)-Laudanine, L-Laudanine |

| Appearance | Orthorhombic prisms |

| Melting Point | 167 °C |

| Solubility | Soluble in benzene, chloroform, and hot alcohol. Sparingly soluble in ether. Practically insoluble in water. |

Experimental Protocols

2.1. Synthesis of (S)-Laudanine from (S)-Reticuline

A representative method for the synthesis of (S)-Laudanine involves the chemical modification of (S)-Reticuline, a common precursor in benzylisoquinoline alkaloid biosynthesis. The general steps are outlined below.[1]

Methodology:

-

N-Oxidation of (S)-Reticuline: The synthesis begins with the N-oxidation of (S)-Reticuline. This is typically achieved by treating a solution of (S)-Reticuline with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (CH₂Cl₂). The reaction is usually carried out at a reduced temperature (e.g., 0 °C) to control reactivity.

-

Methylation of the N-Oxide: The resulting (S)-Reticuline N-oxide is then methylated. For isotopic labeling studies, a labeled methylating agent like D₃-methyliodide can be used. This step introduces a methyl group onto the nitrogen atom.

-

Deprotection/Reduction: The final step is the deprotection or reduction of the N-oxide to yield (S)-Laudanine. This can be accomplished by treatment with a mild reducing agent such as sulfurous acid (H₂SO₃).[1]

-

Purification: The synthesized (S)-Laudanine is typically purified using chromatographic techniques, such as thin-layer chromatography (TLC) or column chromatography, to isolate it from any remaining starting materials, reagents, or byproducts.

2.2. Analytical Methods

The analysis of (S)-Laudanine and related alkaloids is commonly performed using modern analytical techniques to ensure identity, purity, and quantification.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of alkaloids. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium carbonate) and an organic solvent (e.g., acetonitrile or methanol).[2][3][4][5] Detection is typically achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).[2][3][4][5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile or derivatized alkaloids. The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer.[2][5][6] This method provides excellent separation and structural information.

Signaling and Biosynthetic Pathways

(S)-Laudanine in Papaverine Biosynthesis

(S)-Laudanine is a key intermediate in the biosynthesis of papaverine, a benzylisoquinoline alkaloid found in the opium poppy (Papaver somniferum).[1][7][8][9][10] The pathway begins with the central precursor (S)-Reticuline.[1][7][8][9][10][11]

The biosynthetic sequence is as follows:

-

(S)-Reticuline is methylated at the 7-hydroxyl group to form (S)-Laudanine .[1][7][8][10]

-

(S)-Laudanine undergoes another methylation at the 3'-hydroxyl group to yield laudanosine .[1][8][10]

-

Laudanosine is then N-demethylated to produce tetrahydropapaverine .[1][8][10]

-

Tetrahydropapaverine is aromatized in a two-step process, first forming 1,2-dihydropapaverine .[1][8][10]

-

Finally, 1,2-dihydropapaverine is dehydrogenated to yield papaverine .[1][8][10]

Experimental Workflow: Synthesis of (S)-Laudanine

The following diagram illustrates the general workflow for the synthesis of (S)-Laudanine from (S)-Reticuline as described in the experimental protocol section.

References

- 1. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmaceutical and Biopharmaceutical Methods of Analysis [ssi.shimadzu.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. scite.ai [scite.ai]

- 10. The biosynthesis of papaverine proceeds via (S)-reticuline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

(S)-Laudanine and its Relation to Other Opium Alkaloids: An In-depth Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Laudanine is a benzylisoquinoline alkaloid present in the opium poppy, Papaver somniferum. While its own pharmacological activity is modest compared to morphinan alkaloids, it holds a critical position as a biosynthetic intermediate. This technical guide provides a comprehensive overview of the chemical properties, biosynthesis, and pharmacological context of (S)-Laudanine. It details its relationship to other significant opium alkaloids such as (S)-Reticuline, papaverine, morphine, and codeine. This document includes structured data tables, detailed experimental protocols, and visualizations of key pathways to serve as a resource for professionals in phytochemical research and drug development.

Chemical and Physical Properties

(S)-Laudanine is a structurally complex molecule derived from the tetrahydroisoquinoline scaffold. Its key chemical identifiers and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₅NO₄ | [1][2] |

| Molar Mass | 343.42 g/mol | [1][3] |

| IUPAC Name | 5-[((1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxyphenol | [1] |

| CAS Number | 85-64-3 | [2][4] |

| Melting Point | 167-185 °C | [1][4] |

| Appearance | Solid | [1] |

Biosynthesis and Relationship to Other Opium Alkaloids

The biosynthesis of nearly all opium alkaloids begins with the amino acid L-tyrosine.[5][6] Through a series of enzymatic steps, tyrosine is converted into (S)-norcoclaurine, which is subsequently transformed into the pivotal branch-point intermediate, (S)-Reticuline.[7][8]

From (S)-Reticuline, the pathways diverge:

-

To (S)-Laudanine and Papaverine: (S)-Reticuline is methylated to generate (S)-Laudanine.[9][10] (S)-Laudanine is then a direct precursor to laudanosine, which is subsequently converted to papaverine through demethylation and dehydrogenation steps.[9][10]

-

To Morphinan Alkaloids: In a separate branch, (S)-Reticuline is isomerized to (R)-Reticuline, which serves as the entry point to the morphinan class of alkaloids, including salutaridine, thebaine, codeine, and ultimately, morphine.[7][11]

This branching underscores the central role of (S)-Reticuline and positions (S)-Laudanine as a key metabolite in the papaverine-specific branch of the opium alkaloid network.

Caption: Biosynthetic pathways of major opium alkaloids originating from (S)-Reticuline.

Experimental Protocols

General Protocol for Alkaloid Extraction from Plant Material

This protocol outlines a general method for extracting alkaloids from Papaver somniferum for analytical purposes.

-

1. Sample Preparation: Dry and grind plant material (e.g., poppy straw, capsules) to a fine powder to maximize surface area.

-

2. Solvent Extraction:

-

Disperse the powdered material in a suitable solvent system. A common method involves an acidified aqueous solution to protonate and solubilize the alkaloids.

-

Alternatively, an alkaline solution (e.g., containing ammonia or lime) can be used to convert alkaloids to their free base form, followed by extraction with a non-polar organic solvent like isobutanol, chloroform, or toluene.[12][13]

-

-

3. Phase Separation:

-

If using a biphasic system, separate the aqueous and organic layers. The alkaloids will partition based on the pH and solvent polarity.

-

Perform multiple extractions of the plant material to ensure complete recovery.

-

-

4. Purification and Concentration:

-

Combine the alkaloid-rich fractions.

-

Perform a liquid-liquid extraction to move the alkaloids from the organic solvent back into an acidic aqueous solution.

-

The pH of the aqueous solution can then be adjusted to selectively precipitate different alkaloids. For instance, morphine is typically precipitated at a pH of approximately 8.9 to 9.3.[14]

-

The extract can be concentrated by evaporation under reduced pressure.

-

-

5. Analysis: The final extract can be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the individual alkaloids.[15]

Protocol for Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., (S)-Laudanine) for opioid receptors.[16]

-

1. Membrane Preparation: Prepare crude membrane fractions from brain tissue (e.g., rat brain) or from cultured cells expressing the opioid receptor subtype of interest (µ, δ, or κ).

-

2. Assay Setup:

-

In a multi-well plate, add a fixed amount of receptor membrane preparation to each well.

-

Add a known, fixed concentration of a high-affinity radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ-receptors).

-

Add varying concentrations of the unlabeled test compound (competitor).

-

Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a non-radioactive antagonist like naloxone).[16]

-

-

3. Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.[16]

-

4. Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter.

-

5. Quantification:

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

6. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ value to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Pharmacological Profile

While (S)-Laudanine is a structural component of opium, its direct pharmacological activity is not as pronounced as the morphinan alkaloids. Available data suggests it has a different pharmacological target compared to morphine.

| Compound | Primary Target(s) | Reported Activity / Affinity | Source(s) |

| (S)-Laudanine | α₁-adrenoceptors | Blocker; Inhibits [³H]-prazosin binding | [17] |

| Morphine | µ-Opioid Receptor (MOR) | Agonist; High affinity | [18][19] |

| Codeine | µ-Opioid Receptor (MOR) | Weak Agonist; Lower affinity than morphine | [6] |

| Papaverine | Phosphodiesterases (PDEs) | Inhibitor; Vasodilator | [17] |

Laudanosine has been shown to act as an α₁-adrenoceptor blocker, which contrasts with papaverine's primary action as a phosphodiesterase inhibitor.[17] This highlights how minor structural modifications within the benzylisoquinoline class can lead to significant changes in pharmacological targets.

µ-Opioid Receptor Signaling Pathway

The primary target for morphine and codeine is the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[18][20] Its activation leads to analgesic effects through a well-defined signaling cascade.

Caption: Canonical signaling pathway for µ-opioid receptor (MOR) activation.

Upon agonist binding, the MOR activates inhibitory G-proteins (Gi/o).[19][21] This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. Simultaneously, the G-protein subunits modulate ion channels, typically activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels, which collectively hyperpolarizes the neuron and reduces neurotransmitter release, resulting in analgesia.[19][22]

Conclusion

(S)-Laudanine is a fundamentally important molecule in the rich and complex biochemistry of the opium poppy. While it does not possess the potent analgesic properties of its morphinan relatives, its role as a committed intermediate in the biosynthesis of papaverine makes it a crucial subject of study. Understanding the enzymes that produce and metabolize (S)-Laudanine is essential for efforts in metabolic engineering aimed at optimizing the production of specific, high-value alkaloids in Papaver somniferum or in microbial systems. The distinct pharmacological profile of laudanosine further illustrates the chemical diversity and therapeutic potential inherent in the benzylisoquinoline alkaloid family.

References

- 1. Laudanine | C20H25NO4 | CID 92732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Laudanine [webbook.nist.gov]

- 3. Laudanine (CAS 85-64-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. laudanine | 85-64-3 [chemicalbook.com]

- 5. Tyrosine - Wikipedia [en.wikipedia.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. researchgate.net [researchgate.net]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of the morphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2005123743A1 - Extraction of alkaloids from opium - Google Patents [patents.google.com]

- 13. US2715627A - Solvent extraction of opium alkaloids - Google Patents [patents.google.com]

- 14. scribd.com [scribd.com]

- 15. Frontiers | Opium Alkaloids in Harvested and Thermally Processed Poppy Seeds [frontiersin.org]

- 16. 3.3. Biology—Opioid Binding Assay [bio-protocol.org]

- 17. Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 20. µ-opioid receptor [biology.kenyon.edu]

- 21. pnas.org [pnas.org]

- 22. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (S)-Laudanine

An In-depth Technical Guide on the Physical and Chemical Properties of (S)-Laudanine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of (S)-Laudanine, a naturally occurring benzylisoquinoline alkaloid. The information is compiled from various scientific databases and literature, with a focus on quantitative data, experimental methodologies, and its biosynthetic context.

General Information and Chemical Structure

(S)-Laudanine is the (S)-enantiomer of the benzylisoquinoline alkaloid laudanine. It serves as a key intermediate in the biosynthesis of other important alkaloids, such as papaverine, within plants like Papaver somniferum.[1][2][3] Its specific stereochemistry is crucial as different stereoisomers can exhibit distinct biological activities.[2]

| Identifier | Value | Source |

| IUPAC Name | 5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenol | PubChem |

| CAS Number | 3122-95-0 | Guidechem |

| Molecular Formula | C₂₀H₂₅NO₄ | [4][5] |

| Molecular Weight | 343.4 g/mol | [4] |

| Canonical SMILES | CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)OC)OC | PubChem |

| InChI Key | MPYHGNAJOKCMAQ-INIZCTEOSA-N | Guidechem |

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of (S)-Laudanine. Where experimental data for the specific (S)-enantiomer is not available, data for the racemic mixture (Laudanine) or computed predictions are provided and noted.

Table 1: Physical Properties of Laudanine

| Property | Value | Notes | Source |

| Physical Description | Solid | Experimental | [4] |

| Melting Point | 175.75 °C | For (S)-Laudanine | Guidechem |

| 167 °C | For racemic Laudanine | [4][6] | |

| 184 - 185 °C | For racemic Laudanine | [4] | |

| Boiling Point | Data not available | - | - |

| Optical Rotation, [α] | Data not available | As a chiral molecule, it is optically active, but a specific rotation value was not found in the surveyed literature.[7][8] | - |

Table 2: Chemical and Spectroscopic Properties of Laudanine

| Property | Value | Notes | Source |

| Solubility | Practically insoluble in water. Soluble in benzene, chloroform, hot alcohol; sparingly soluble in ether. | Experimental | [4] |

| Water: 0.038 g/L | Predicted | FooDB | |

| pKa (Strongest Acidic) | 10.02 | Predicted | FooDB |

| pKa (Strongest Basic) | 8.27 | Predicted | FooDB |

| LogP | 3.19 | Predicted | FooDB |

| UV max | 284 nm (log ε 3.78) | Experimental | [4] |

Experimental Protocols

Detailed experimental protocols for the characterization of (S)-Laudanine are analogous to those used for other benzylisoquinoline alkaloids.

Determination of Optical Rotation

The specific rotation of a chiral compound like (S)-Laudanine is determined using a polarimeter.[9][10]

-

Sample Preparation: A precise mass of the purified compound is dissolved in a specific solvent (e.g., ethanol, chloroform) to a known volume, yielding a precise concentration (c, in g/mL).[11]

-

Blank Measurement: The polarimeter tube of a known path length (l, in decimeters) is filled with the pure solvent, and the instrument is zeroed.

-

Sample Measurement: The tube is then filled with the sample solution, ensuring no air bubbles are present.

-

Data Acquisition: Monochromatic plane-polarized light (typically from a sodium D-line at 589.3 nm) is passed through the sample at a controlled temperature (e.g., 20-25 °C).[12] The observed angle of rotation (α) is measured.

-

Calculation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l × c) .[10] The value is reported with the solvent, temperature, and wavelength used.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of (S)-Laudanine.

-

Sample Preparation: 5-10 mg of the sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, Methanol-d₄) and placed in a 5 mm NMR tube.

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. Chemical shifts, integration, and coupling constants are analyzed to assign protons to the molecular structure.[13][14]

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, methoxy).

-

-

2D NMR (COSY, HSQC, HMBC, ROESY):

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, helping to map out spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for confirming stereochemistry.[6]

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in identification and structural confirmation. Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly employed.[15]

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol, is introduced into the mass spectrometer, often after separation via Ultra-High-Performance Liquid Chromatography (UHPLC).[15][16]

-

Ionization: Electrospray Ionization (ESI) in positive mode is typically used for alkaloids, which readily protonate to form [M+H]⁺ ions.[17][18]

-

MS¹ Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined, confirming the molecular weight. For (S)-Laudanine, this would be approximately m/z 344.4.

-

MS² (Tandem MS) Analysis: The parent ion is isolated and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions are analyzed. For benzylisoquinoline alkaloids, characteristic fragmentation includes the cleavage of the C1-Cα bond of the benzyl group, which is a key diagnostic feature.[17][18][19] High-resolution instruments like Q-TOF (Quadrupole Time-of-Flight) allow for the determination of the elemental composition of fragments.[17][18]

Experimental and Biosynthetic Workflows

The characterization and synthesis of (S)-Laudanine involve specific, logical workflows.

Biosynthesis of (S)-Laudanine

(S)-Laudanine is not a final product but a key intermediate in the biosynthetic pathway of papaverine in plants.[3][20] The pathway begins with the central precursor (S)-Reticuline.

-

(S)-Reticuline to (S)-Laudanine: The enzyme (S)-reticuline 7-O-methyltransferase (7OMT) catalyzes the methylation of the hydroxyl group at the C7 position of (S)-Reticuline to produce (S)-Laudanine.[1][2]

-

(S)-Laudanine to (S)-Laudanosine: Subsequently, a 3'-O-methyltransferase (3'OMT) methylates the remaining phenolic hydroxyl group on (S)-Laudanine to yield (S)-Laudanosine.[1][3]

-

Downstream Conversion: (S)-Laudanosine then undergoes N-demethylation to form tetrahydropapaverine, which is further oxidized to produce papaverine.[3]

Biological Activity

Laudanine is classified as a benzylisoquinoline alkaloid, a class known for diverse and potent pharmacological activities, including analgesic and anti-infective properties.[6] While specific signaling pathway interactions for (S)-Laudanine are not extensively detailed, its precursor role in the synthesis of pharmacologically active compounds like papaverine underscores its importance.[20] Papaverine itself acts as a smooth muscle relaxant and vasodilator by inhibiting phosphodiesterase, which increases intracellular levels of cAMP.[20] Further research is required to determine if (S)-Laudanine possesses its own distinct biological activities or primarily functions as a biosynthetic intermediate.

References

- 1. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Laudanine | 85-64-3 | Benchchem [benchchem.com]

- 3. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Laudanine | C20H25NO4 | CID 92732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Laudanine [webbook.nist.gov]

- 6. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. iajps.com [iajps.com]

- 10. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 11. youtube.com [youtube.com]

- 12. digicollections.net [digicollections.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

The Pharmacological Profile of (S)-Laudanine: An In-depth Technical Guide

Disclaimer: The majority of publicly available pharmacological data for laudanine has been determined using its racemic mixture, (±)-laudanine or D,L-laudanine. Specific quantitative data on the binding affinities and functional activities of the individual (S)-enantiomer are scarce in the current scientific literature. This guide provides a comprehensive overview of the pharmacological profile of racemic laudanine, which serves as the best available surrogate for understanding the potential activities of (S)-Laudanine. The principles of stereochemistry in pharmacology suggest that the (S) and (R) enantiomers may possess distinct pharmacological properties.

Introduction

(S)-Laudanine is a naturally occurring benzylisoquinoline alkaloid found in opium poppy (Papaver somiferum) and is a key intermediate in the biosynthesis of other alkaloids. It is also a metabolite of the neuromuscular blocking agents atracurium and cisatracurium. This document provides a detailed technical overview of the pharmacological profile of laudanine, with a focus on its interactions with key central nervous system (CNS) and cardiovascular receptors.

Receptor Binding Affinity

Laudanine exhibits a broad pharmacological profile, interacting with several receptor systems. The following table summarizes the known binding affinities of racemic laudanine for various receptors.

Table 1: Receptor Binding Affinities of (±)-Laudanine

| Receptor Family | Receptor Subtype | Ligand | Kᵢ (μM) | IC₅₀ (μM) | Species | Tissue |

| Opioid | µ₁ (mu₁) | [³H]DAMGO | 2.7[1][2][3] | Rat | Brain | |

| µ₂ (mu₂) | [³H]DAMGO | 13[1][2][3] | Rat | Brain | ||

| δ (delta) | [³H]DPDPE | 5.5[1][2][3] | Rat | Brain | ||

| κ₁ (kappa₁) | [³H]U-69593 | 21[1][2][3] | Rat | Brain | ||

| κ₃ (kappa₃) | [³H]Naloxone | 24[1][2][3] | Rat | Brain | ||

| GABAergic | GABA-A (high affinity) | [³H]Muscimol | 100[1][2][3] | Rat | Brain | |

| GABA-A (low affinity) | [³H]Bicuculline Methochloride | 10[1][2][3] | Rat | Brain | ||

| Adrenergic | α₁ (alpha₁) | [³H]Prazosin | Inhibits binding | Rat | Cortical Membranes |

Functional Activity

The functional consequences of laudanine's receptor binding are complex and suggest a mixed agonist/antagonist profile depending on the receptor and system studied.

Opioid Receptors

In vivo studies in mice have demonstrated that D,L-laudanosine elicits a dose-dependent analgesic effect that is attenuated by µ-opioid receptor antagonists, suggesting it acts as a µ-opioid receptor agonist[1][3]. The analgesic effect appears to be primarily mediated by the µ₁ subtype[1][3].

GABA-A Receptors

The interaction of D,L-laudanosine with low-affinity GABA-A receptors may contribute to its CNS excitatory and proconvulsant effects, as GABA-A receptors are the primary inhibitory neurotransmitter receptors in the brain.

Adrenergic Receptors

(±)-Laudanine has been shown to be a selective α₁-adrenoceptor blocker[4]. This activity is likely responsible for the hypotensive effects observed at high concentrations.

Nicotinic Acetylcholine Receptors

Laudanosine exhibits a dual mode of action at neuronal nicotinic acetylcholine receptors (nAChRs)[5][6]. It acts as a competitive antagonist at the acetylcholine binding site and also as a non-competitive antagonist by blocking the open ion channel[6]. At low concentrations, it has been observed to activate α4β2 and α3β4 nAChR subtypes[5][6].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by laudanine and a typical workflow for a radioligand binding assay.

Figure 1: Simplified signaling pathway for (S)-Laudanine's proposed agonist activity at the μ-opioid receptor.

Figure 2: General experimental workflow for a competitive radioligand binding assay.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the pharmacological profile of compounds like laudanine.

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Kᵢ) of (S)-Laudanine for µ, δ, and κ opioid receptors.

Materials:

-

Brain tissue (e.g., rat or guinea pig)

-

[³H]DAMGO (for µ receptors)

-

[³H]DPDPE (for δ receptors)

-

[³H]U-69593 (for κ receptors)

-

(S)-Laudanine

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Naloxone (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation fluid

-

Filtration manifold

-

Scintillation counter

Methodology:

-

Membrane Preparation: Homogenize brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).

-

Binding Assay: In a 96-well plate, combine the prepared membranes, the radioligand at a concentration near its Kd, and varying concentrations of (S)-Laudanine. For determination of non-specific binding, incubate a set of wells with the radioligand and a high concentration of naloxone.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the concentration of (S)-Laudanine. Determine the IC₅₀ value (the concentration of (S)-Laudanine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABA-A Receptor Binding Assay

Objective: To determine the IC₅₀ of (S)-Laudanine for high and low-affinity GABA-A receptors.

Materials:

-

Rat brain membranes

-

[³H]Muscimol (for high-affinity sites)

-

[³H]Bicuculline Methochloride (for low-affinity sites)

-

(S)-Laudanine

-

Tris-citrate buffer (50 mM, pH 7.1)

-

GABA (for non-specific binding determination)

-

Centrifuge

-

Gamma counter or scintillation counter

Methodology:

-

Membrane Preparation: Prepare rat brain membranes as described in the opioid receptor binding assay protocol.

-